

# Technical Guide: Rebalance (Sulfadiazine and Pyrimethamine) Oral Suspension

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Rebalance |
| Cat. No.:      | B12800153 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of the material safety, experimental protocols, and mechanism of action for the antiprotozoal compound **Rebalance**, a veterinary pharmaceutical formulation containing sulfadiazine and pyrimethamine. **Rebalance** is indicated for the treatment of Equine Protozoal Myeloencephalitis (EPM) caused by *Sarcocystis neurona*. [1][2][3] This document summarizes key quantitative safety data, details relevant experimental methodologies for safety and efficacy evaluation, and visually represents the compound's mechanism of action through signaling pathway and workflow diagrams. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the safety and therapeutic profile of this combination therapy.

## Material Safety Data

While a specific Material Safety Data Sheet (MSDS) for the combined **Rebalance** oral suspension is not publicly available, safety information can be derived from the product's prescribing information and the MSDS of its active ingredients. For a definitive MSDS, it is recommended to contact the manufacturer directly.[2][4]

## Active Ingredients

- Sulfadiazine: A sulfonamide antibiotic.[5]

- Pyrimethamine: A diaminopyrimidine derivative.[5]

Each milliliter of **Rebalance** Antiprotozoal Oral Suspension contains 250 mg of sulfadiazine (as the sodium salt) and 12.5 mg of pyrimethamine.[1][3]

## Quantitative Toxicity and Adverse Reaction Data

The following tables summarize the key quantitative safety findings from clinical studies and safety data sheets for the components of **Rebalance**.

Table 1: Adverse Reactions in Horses Treated with **Rebalance** for at Least 90 Days[3]

| Adverse Reaction              | 1X Dose Group (20 mg/kg<br>Sulfadiazine, 1 mg/kg<br>Pyrimethamine) | 2X Dose Group (40 mg/kg<br>Sulfadiazine, 2 mg/kg<br>Pyrimethamine) |
|-------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------|
| Bone Marrow Suppression       |                                                                    |                                                                    |
| Anemia (Overall Observations) | 12%                                                                | 21%                                                                |
| Anemia (Cases)                | 22%                                                                | 58%                                                                |
| Leukopenia (Cases)            | 19%                                                                | 55%                                                                |
| Neutropenia (Cases)           | 5%                                                                 | 29%                                                                |
| Thrombocytopenia (Cases)      | 3%                                                                 | 5%                                                                 |

Table 2: Other Reported Adverse Events[1][3]

| Adverse Event                | Frequency/Severity                                             | Notes                                                                           |
|------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------|
| Decreased Appetite           | Infrequent, 1-2 days duration                                  | One horse became anorexic and required a diet change.                           |
| Loose Stools/Diarrhea        | Infrequent and transient                                       | Did not typically require medical intervention.                                 |
| Mild Colic                   | Less frequent                                                  | Self-limiting in most cases.                                                    |
| Urticaria (Hives)            | Observed in one horse in the 1X group and two in the 2X group. |                                                                                 |
| Seizures                     | One horse in the 1X group experienced seizures.                | May be associated with CNS damage from EPM.                                     |
| Worsened Neurologic Deficits | May be observed within the first 5 weeks of treatment.         | Believed to be an inflammatory reaction to dying parasites. <a href="#">[1]</a> |

## Handling and Personal Protective Equipment (PPE)

Based on the MSDS for sulfadiazine, the following precautions are recommended. Users should assume similar or greater precautions for the combined product.

Table 3: Handling and Safety Precautions for Sulfadiazine

| Precaution                    | Recommendation                                                                                                                                    |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection. |
| Handling                      | Do not breathe dust/mist/vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.                        |
| First Aid (Eyes)              | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.                               |
| First Aid (Skin)              | Wash with plenty of water.                                                                                                                        |
| First Aid (Inhalation)        | Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.                                                  |

## Experimental Protocols

### Efficacy and Safety Study in Horses with EPM

The following outlines a typical experimental protocol for evaluating the efficacy and safety of **Rebalance** in horses diagnosed with EPM, based on information from the product's FDA approval documentation.

**Objective:** To evaluate the clinical effectiveness and safety of sulfadiazine and pyrimethamine for the treatment of EPM in horses.

#### Study Design:

- Multi-site, randomized field effectiveness evaluation.
- Horses are diagnosed with EPM based on neurological signs and confirmed by laboratory testing (e.g., CSF immunoblot).

- Horses are randomly assigned to treatment groups. In the pivotal study, a 1X and a 2X dose group were used.

#### Treatment Protocol:

- Dosage: Administer **Rebalance** Antiprotozoal Oral Suspension orally at a dose of 20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine. This corresponds to 4 mL of the suspension per 50 kg (110 lb) of body weight.[1]
- Frequency: Once daily.[1]
- Administration: Administer using a suitable dosing syringe at least one hour prior to feeding with hay or grain.[1]
- Duration: The typical treatment regimen ranges from 90 to 270 days, depending on the clinical response.[1]

#### Monitoring and Data Collection:

- Clinical Examinations: Conduct complete physical and neurological examinations at baseline and at regular intervals throughout the study.
- Blood Work: Perform a Complete Blood Count (CBC) monthly to monitor for bone marrow suppression (anemia, leukopenia, neutropenia, and thrombocytopenia).[1][3]
- Efficacy Assessment: Evaluate treatment success based on improvement in neurological dysfunction scores and/or conversion to a negative CSF immunoblot for *S. neurona*.
- Adverse Event Monitoring: Record all adverse events throughout the study period.

## Target Animal Safety Study

The following protocol is based on a safety study conducted for **Rebalance**.

Objective: To evaluate the safety of **Rebalance** Antiprotozoal Oral Suspension in healthy horses when administered at an elevated dose.

Study Animals: Healthy adult horses, both male and female.

**Treatment Protocol:**

- Dosage: Administer **Rebalance** at 2X the recommended label dose (8 mL/50 kg).
- Frequency: Once daily.
- Duration: 92 consecutive days.

**Monitoring and Data Collection:**

- Clinical Observations: Daily observation for any signs of toxicity, including changes in appetite, stool consistency, and general demeanor.
- Physical Examinations: Conduct complete physical examinations at baseline and at regular intervals (e.g., biweekly) throughout the study and post-treatment period.
- Hematology and Serum Chemistry: Collect blood samples at baseline, biweekly during the treatment period, and at specified time points post-treatment to evaluate CBC and serum chemistry values.

## Mechanism of Action and Visualizations

### Signaling Pathway: Inhibition of Folic Acid Synthesis

**Rebalance**'s therapeutic effect is derived from the synergistic action of its two active ingredients, sulfadiazine and pyrimethamine, which inhibit the folic acid (tetrahydrofolate) synthesis pathway in the protozoan parasite *Sarcocystis neurona*. This pathway is essential for the parasite's DNA synthesis and cell division. The two drugs target different enzymes in the same pathway, leading to a potent antiprotozoal effect.

- Sulfadiazine: A competitive inhibitor of dihydropteroate synthase (DHPS). It acts as a structural analog of para-aminobenzoic acid (PABA), a key substrate for DHPS.<sup>[4]</sup>
- Pyrimethamine: A potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Folic Acid Synthesis Pathway Inhibition by **Rebalance**.

## Experimental Workflow: Equine Safety and Efficacy Study

The following diagram illustrates the logical flow of a clinical study designed to evaluate the safety and efficacy of **Rebalance** in horses.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. prnpharmacal.com [prnpharmacal.com]
- 2. DailyMed - REBALANCE ANTIPROTOZOAL- sulfadiazine and pyrimethamine suspension [dailymed.nlm.nih.gov]
- 3. prnpharmacal.com [prnpharmacal.com]
- 4. prnpharmacal.com [prnpharmacal.com]
- 5. pennvet.com [pennvet.com]
- To cite this document: BenchChem. [Technical Guide: Rebalance (Sulfadiazine and Pyrimethamine) Oral Suspension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12800153#rebalance-compound-material-safety-data-sheet-msds]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)